![molecular formula C15H27BO3 B2442295 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2194544-56-2](/img/structure/B2442295.png)
2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-((7-Oxaspiro[35]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
化学反应分析
Types of Reactions
2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or hydrocarbons.
科学研究应用
2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The boron center can also participate in unique chemical interactions, contributing to its reactivity and functionality .
相似化合物的比较
Similar Compounds
7-Oxaspiro[3.5]nonan-2-ylmethanol: A precursor in the synthesis of the target compound.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.
生物活性
The compound 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2194544-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 266.19 g/mol. The structure features a spirocyclic framework that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, related compounds in the dioxaborolane family often utilize similar methodologies involving boron reagents and various organic solvents under controlled conditions.
Antimicrobial Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit antimicrobial properties. For instance, related 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Pseudomonas aeruginosa .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | S. aureus | 625–1250 µg/mL |
4 | P. aeruginosa | 625 µg/mL |
6 | C. albicans | Significant activity |
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the unique structural features allow it to interact with specific biological targets such as enzymes or receptors. The presence of the dioxaborolane moiety may facilitate binding to these targets, potentially leading to inhibition of their activity.
Case Studies
- Antifungal Activity : A study on structurally similar dioxolanes demonstrated excellent antifungal activity against Candida albicans, suggesting that compounds in this class may be effective in treating fungal infections .
- Antibacterial Screening : Compounds derived from dioxaborolane frameworks have been tested against various bacterial strains, with results indicating effectiveness against both Gram-positive and Gram-negative bacteria .
常见问题
Basic Research Questions
Q. How can the synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized using transition metal catalysts?
- Methodology : Transition metal-catalyzed borylation is a common approach. For structurally similar dioxaborolanes, UiO-Co (a cobalt-based metal-organic framework catalyst) has been employed to achieve yields up to 83% under mild conditions (e.g., 0.2 mol% catalyst loading in toluene at room temperature) . Optimize reaction time and solvent polarity (e.g., DMSO or acetonitrile) to enhance spirocyclic boronate formation. Monitor progress via TLC or NMR.
Q. What purification techniques are effective for isolating this spirocyclic dioxaborolane?
- Methodology : Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 to 10:1) is widely used for similar borolanes, achieving >95% purity . For thermally sensitive derivatives, low-temperature crystallization (e.g., in hexane at 0°C) can minimize decomposition.
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodology : Combine GC (for volatile impurities) and HPLC (for non-volatile residues) to verify purity. Confirm the spirocyclic structure via NMR (expected δ ~30 ppm for boronate esters) and NMR to resolve methyl groups (δ ~25 ppm) .
Advanced Research Questions
Q. What mechanistic role does the 7-oxaspiro[3.5]nonane moiety play in Suzuki-Miyaura cross-coupling reactions?
- Analysis : The spirocyclic structure enhances steric protection of the boron center, reducing protodeboronation side reactions. Compare reactivity with non-spiro analogs (e.g., 4-methoxyphenyl-substituted dioxaborolanes) to evaluate electronic effects. Use DFT calculations to map steric hindrance and orbital alignment during transmetallation .
Q. How can researchers resolve contradictory data on borylation regioselectivity with this compound?
- Case Study : Conflicting yields in aryl borylation (e.g., 26% vs. 85% in similar systems) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor electrophilic borylation, while non-polar solvents enhance steric control . Validate competing pathways via kinetic isotope effect (KIE) studies.
Q. What strategies mitigate low yields in photoredox-catalyzed applications of this dioxaborolane?
- Methodology : Pair with redox-active photocatalysts (e.g., Ir(ppy)) to stabilize boron-centered radicals. Optimize light wavelength (e.g., 450 nm for visible-light activation) and additive (e.g., LiClO) to improve electron transfer . Compare with deboronative cyclization cascades for radical-polar crossover efficiency.
Q. Key Research Challenges
- Steric vs. Electronic Trade-offs : The spirocyclic group improves stability but may limit accessibility in bulky substrates. Use computational modeling (e.g., Molecular Dynamics) to predict steric clashes .
- Contradictory Reactivity : Address discrepancies in catalytic efficiency by standardizing reaction conditions (e.g., moisture-free environments) and characterizing catalyst speciation via XAS or EXAFS .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-ylmethyl)-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUHMISUKXCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2194544-56-2 | |
Record name | 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。